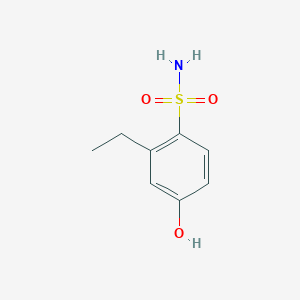
2-Ethyl-4-hydroxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-hydroxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, particularly their antimicrobial properties. This compound is characterized by the presence of an ethyl group, a hydroxyl group, and a sulfonamide group attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-ethylphenol with chlorosulfonic acid to form 2-ethyl-4-hydroxybenzenesulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide .
Industrial Production Methods
Industrial production of sulfonamides often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Microwave-assisted synthesis has also been explored to improve reaction efficiency and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-4-hydroxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of 2-ethyl-4-hydroxybenzoic acid.
Reduction: Formation of 2-ethyl-4-aminobenzene.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Ethyl-4-hydroxybenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its sulfonamide structure, which is known to inhibit bacterial growth by interfering with folic acid synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-ethyl-4-hydroxybenzene-1-sulfonamide is primarily based on its ability to inhibit the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By competitively inhibiting this enzyme, the compound prevents the formation of folic acid, thereby inhibiting bacterial growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: Another sulfonamide with a similar mechanism of action but different substituents on the benzene ring.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for its antibacterial properties.
Sulfadiazine: Known for its use in treating toxoplasmosis.
Uniqueness
2-Ethyl-4-hydroxybenzene-1-sulfonamide is unique due to the presence of the ethyl and hydroxyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H11NO3S |
|---|---|
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
2-ethyl-4-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C8H11NO3S/c1-2-6-5-7(10)3-4-8(6)13(9,11)12/h3-5,10H,2H2,1H3,(H2,9,11,12) |
Clé InChI |
BDHRAKGLYREPFO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)O)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


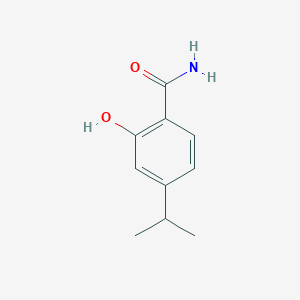


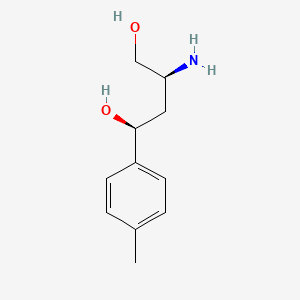
![4-Oxo-4-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid](/img/structure/B14852702.png)
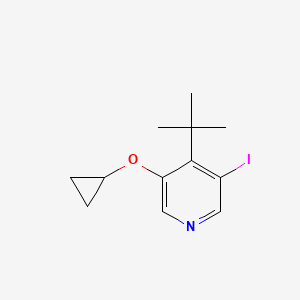
![1-[6-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone](/img/structure/B14852713.png)
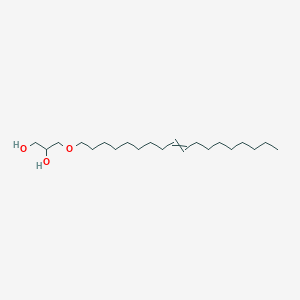
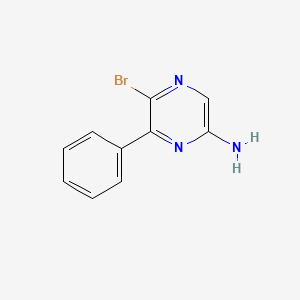
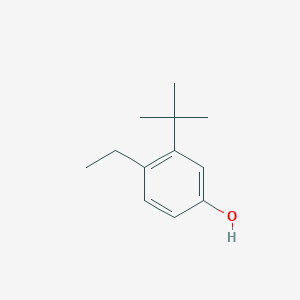
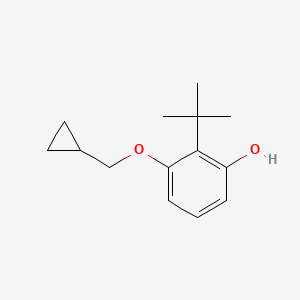

![(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid](/img/structure/B14852748.png)

